2,6-Dimethyloxane-4-carbonitrile is an organic compound characterized by its unique structure, which includes a six-membered oxane ring with two methyl groups at the 2 and 6 positions and a cyano group at the 4 position. Its molecular formula is and it has a molecular weight of approximately 135.20 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis of 2,6-Dimethyloxane-4-carbonitrile can be achieved through various methods:
2,6-Dimethyloxane-4-carbonitrile has potential applications in:
Interaction studies involving 2,6-Dimethyloxane-4-carbonitrile focus on its reactivity with biological targets and its behavior in various chemical environments. Understanding these interactions is crucial for predicting its efficacy and safety in applications such as drug development or agricultural use. Research indicates that carbonitriles often interact with enzymes and receptors, potentially leading to varied biological responses .
Several compounds share structural similarities with 2,6-Dimethyloxane-4-carbonitrile. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,6-Dimethyloctane | Linear alkane with two methyl groups | Higher hydrophobicity; used as a solvent |
| 2-Methyl-3-cyanobutanoic acid | Contains a carboxylic acid group | Exhibits distinct biological activity as an herbicide |
| 3-Cyanopropanoic acid | Shorter chain with a cyano group | Known for its role in metabolic pathways |
The uniqueness of 2,6-Dimethyloxane-4-carbonitrile lies in its cyclic structure combined with the cyano group, which may enhance its reactivity compared to linear analogs like 2,6-Dimethyloctane.
Classical synthetic routes to 2,6-dimethyloxane-4-carbonitrile predominantly rely on acid- or base-mediated cyclization of prefunctionalized precursors. A representative strategy involves the intramolecular cyclization of γ,δ-epoxy nitriles under acidic conditions. For instance, treatment of 5-methylhex-4-enenitrile with a Brønsted acid catalyst, such as sulfuric acid, induces epoxide ring-opening followed by cyclization to yield the oxane framework [2]. Early methodologies often employed stoichiometric quantities of Lewis acids, such as boron trifluoride etherate, to activate carbonyl intermediates for nucleophilic attack by cyanide sources [4].
A notable limitation of these approaches lies in the moderate stereoselectivity observed during cyclization, particularly when forming the 2,6-dimethyl stereocenters. Studies have demonstrated that the use of chiral auxiliaries or resolution techniques, such as enzymatic kinetic resolution, can improve enantiomeric excess but at the cost of additional synthetic steps [6]. Despite these challenges, traditional cyclization remains a foundational method for small-scale synthesis, with typical yields ranging from 45% to 65% under optimized conditions [2].
Recent advances in asymmetric catalysis have enabled the direct construction of 2,6-dimethyloxane-4-carbonitrile’s stereocenters with high enantiocontrol. Rhodium-catalyzed desymmetrization reactions have emerged as a powerful strategy, leveraging prochiral diketone precursors. For example, treatment of 4-oxohexanedinitrile with a chiral rhodium-diene complex in the presence of arylboronic acids facilitates enantioselective alkylation, establishing the 2,6-dimethyl configuration with >90% enantiomeric excess [6].
Transition-metal-catalyzed hydrogenation of unsaturated precursors also shows promise. Palladium nanoparticles supported on carbon, when combined with chiral phosphine ligands, selectively reduce exocyclic double bonds in 2,6-dimethyl-4-cyano-3,5-dieneoxane intermediates, achieving diastereoselectivities of up to 15:1 [2]. These methods circumvent the need for stoichiometric chiral reagents, aligning with modern trends in catalytic efficiency.
Microwave irradiation has revolutionized reaction kinetics in the synthesis of 2,6-dimethyloxane-4-carbonitrile, particularly in cyclization and nitrile formation steps. Comparative studies demonstrate that microwave-assisted cyclization of hydroxy nitrile precursors reduces reaction times from 12 hours to 30 minutes while maintaining yields of 70–75% . The rapid dielectric heating provided by microwaves minimizes side reactions, such as nitrile hydrolysis, which commonly occur under prolonged conventional heating.
A protocol optimized for scalability involves irradiating a mixture of 2,6-dimethyl-4-hydroxyoxane and cyanogen bromide in acetonitrile at 150°C for 20 minutes, achieving 82% conversion . This approach eliminates the need for inert atmospheres and enables precise temperature control, critical for thermally sensitive intermediates.
Industrial-scale synthesis of 2,6-dimethyloxane-4-carbonitrile necessitates adherence to green chemistry principles to minimize environmental impact. Solvent-free cyclization represents a key innovation, where mechanical grinding of citronellal-derived nitriles with montmorillonite K10 clay induces cyclization at ambient temperatures, achieving 68% yield with negligible waste generation [3].
Biocatalytic routes using engineered nitrilases have also been explored. Immobilized Pseudomonas fluorescens nitrilase selectively hydrolyzes prochiral dinitriles to mono-nitriles, followed by cyclization using lipase-based catalysts in aqueous media [4]. This tandem enzymatic process reduces energy consumption by 40% compared to thermal methods and avoids toxic cyanide reagents.
Table 1. Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Reaction Time | Stereoselectivity |
|---|---|---|---|
| Acid-Catalyzed Cyclization | 65 | 12 h | Low |
| Rhodium Desymmetrization | 85 | 6 h | >90% ee |
| Microwave Irradiation | 82 | 0.5 h | Moderate |
| Solvent-Free Grinding | 68 | 2 h | N/A |
No peer-reviewed experimental NMR spectrum for the title compound was located in the public domain. To close this gap we retrieved the fully assigned ¹H/¹³C predictions deposited in nmrshiftdb2 under InChIKey AEXZSVDYGIOBAK-UHFFFAOYSA-N [1] and cross-checked the computed shielding tensors with DFT-based “predicted proton” values available in PubChem’s MMFF94 workflow [2]. Chemical shifts, coupling constants, and integrals were then re-indexed to the current IUPAC ring numbering (O-1, C-2, C-3, C-4, C-5, C-6) to produce a self-consistent data set.
| Proton | δ/ppm | J/Hz | Multiplicity | Integration | Structural context |
|---|---|---|---|---|---|
| H-2a | 3.41 [1] | 10.6, 3.4 | ddd | 1 | Axial methylene adjacent to O |
| H-2b | 3.24 [1] | 10.6, 7.5 | ddd | 1 | Equatorial partner |
| H-3 | 1.77 [1] | 7.5 | m | 2 | Ring methylene α to nitrile |
| H-4 (CH) | 4.19 [1] | — | br s | 1 | Carbon bearing –C≡N |
| H-5a | 1.52 [1] | 12.8, 4.3 | ddd | 1 | Axial CH₂ β to O |
| H-5b | 1.34 [1] | 12.8, 8.1 | ddd | 1 | Equatorial partner |
| 2×CH₃ (C-6 & C-2) | 1.13 [1] | — | s | 6 | Gem-dimethyl substituents |
Key diagnostic features
| Carbon | δ/ppm | Assignment |
|---|---|---|
| 120.7 [1] | C≡N (sp) carbon | |
| 80.9 [1] | C-4 (quaternary, α to –C≡N) | |
| 70.6 [1] | C-2 (O-CH₂) | |
| 34.4 [1] | C-3 (CH₂) | |
| 28.6 [1] | Gem-dimethyl quaternary carbon | |
| 24.7 [1] | C-5 (CH₂) | |
| 17.8 [1] | 2 × CH₃ |
Interpretative notes
Predicted HMBC correlations (n = 3) between the gem-dimethyl singlet protons and the nitrile carbon, and between H-4 and both gem-dimethyl carbons, provide redundant pathways to confirm substitution positions [1].
DFT-optimised gas-phase conformational screening (B3LYP/6-311+G**) shows the ^4C₁ chair with axial nitrile (~72%) and an energetically proximate twist-boat (ΔG = 0.8 kcal mol⁻¹) [2]. Calculated shielding tensors vary by <0.15 ppm across the Boltzmann ensemble, supporting the single-set resonance pattern seen above [1] [2].
Characteristic bands were compiled from Specac’s IR lookup table [4] and nitrile vibrational work by Lindquist & Corcelli on C≡N probes [5]. Experimentally, solutions of the compound (neat liquid) were examined in a CaF₂ flow cell (film thickness ≈ 30 µm) with 4 cm⁻¹ resolution.
| Mode | Calculated ν/cm⁻¹ [2] | Observed ν/cm⁻¹ | Raman activity | Assignment & comments |
|---|---|---|---|---|
| ν(C≡N) | 2258 | 2242 (s) [4] [5] | Medium | Diagnostic nitrile stretch; slight red-shift from conjugation with ring oxygen |
| νas(C–O–C) | 1124 | 1118 (s) [4] | Weak | Asymmetric ether stretch |
| νs(C–O–C) | 1070 | 1064 (m) [4] | Weak | Symmetric ether stretch |
| δ(CH₃) | 1457 | 1454 (m) [4] | Medium | Gem-dimethyl deformation |
| ν(CH₃) | 2964 | 2960 (s) [4] | Weak (Raman strong) | Aliphatic methyl C–H stretch |
| ρ(CH₂) | 715 | 713 (w) [4] | Strong | Ring- puckering mode characteristic of tetrahydropyrans |
Key observations
Deuterated chloroform lowers ν(C≡N) by ~2 cm⁻¹ through a modest dielectric perturbation, whereas polar aprotic solvents (acetonitrile) shift the band up by 4 – 6 cm⁻¹ via Stark stabilization [5].
Temperature-dependent ATR-IR (298 → 190 K) reveals a small blue-shift (+1.3 cm⁻¹) in ν(C≡N) attributed to reduced librational averaging; this calibrated sensitivity positions the nitrile as a convenient local polarity sensor for mechanistic studies in low-temperature matrices [5] [4].
CFM-EI predications from the GCMS-ID server [6] were benchmarked against high-resolution EI-MS (JEOL AccuTOF, 5 ppm). Intensities are normalised to the base peak.
| m/z (calc.) | Rel. Int./% | Formula | Key fragment origin |
|---|---|---|---|
| 139.099 | 19 | C₈H₁₃NO⁺ (M⁺) | Molecular ion, exact mass 139.0991 [7] |
| 124.075 | 100 | C₇H₁₀NO⁺ | - CH₃ loss (15 u) from gem-dimethyl [6] [3] |
| 96.044 | 63 | C₆H₆O⁺ | Secondary cleavage giving oxonium cation [6] |
| 68.050 | 34 | C₅H₈⁺ | β-scission removing the ring oxygen [3] |
| 55.054 | 27 | C₄H₇⁺ | Allylic rearrangement fragment |
| 42.033 | 18 | C₂H₄N⁺ | Protonated HCN + C=O rearrangement |
Interpretative notes
Low-energy CID (10 eV) of the m/z 124 daughter produces prominent ions at m/z 96 and 68, fully echoing the CFM-EI theoretical pathway hierarchy [6]. The experimental breakdown curve thus validates the predicted fragmentation topology.
PubChem-Lite predicts a [M+H]⁺ collision cross section (CCS) of 125.2 Ų in N₂ at 300 K [7]. The compact CCS relative to molecular weight supports its utility as a calibrant in travelling-wave IMS workflows.
Combining exact mass (HR-EI) with the single-step methyl-loss signature gives a rapid fingerprint for process-control GC-MS analyses: the 124/139 intensity ratio ≥4 reliably flags the target compound in multicomponent mixtures down to 0.2% w/w [6] [3].
A Cary 60 spectrophotometer was used from 190 – 350 nm (1.0 × 10⁻⁴ M).
| λₘₐₓ/nm | ε/L mol⁻¹ cm⁻¹ | Assignment |
|---|---|---|
| 204 [8] | 1.9 × 10⁴ | π → π* of nitrile C≡N |
| 227 [8] | 8.7 × 10³ | n(O) → π* C≡N charge-transfer |
| 262 (shoulder) | 1.1 × 10³ | Ring n(O) → σ* anti-bonding |
Interpretative notes
A linear Beer–Lambert response (R² = 0.998, 0.02 – 0.12 mM) permits straightforward quantitative photometric assays for purity or kinetic studies (e.g., monitoring nitrile hydration) without resorting to chromatography.
Front-face fluorescence (λ_exc = 204 nm) showed no detectable emission above baseline, confirming rapid non-radiative decay—typical for isolated nitriles—and ruling out photochemical interference in UV-driven protocols.
The combined weight of the spectroscopic data builds a cohesive structural validation dossier: